molecular formula C6H13NO3S B15232728 6-(Aminomethyl)-1,4-oxathiepane4,4-dioxide

6-(Aminomethyl)-1,4-oxathiepane4,4-dioxide

Cat. No.: B15232728
M. Wt: 179.24 g/mol
InChI Key: SUYVCTDAYDHIKE-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide is a heterocyclic compound containing sulfur, oxygen, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired heterocyclic ring.

Industrial Production Methods

Industrial production of 6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical transformations.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: In industrial applications, the compound is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide include other heterocyclic compounds containing sulfur, oxygen, and nitrogen atoms. Examples include:

Uniqueness

6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms within the ring. This combination of elements imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

(4,4-dioxo-1,4-oxathiepan-6-yl)methanamine

InChI

InChI=1S/C6H13NO3S/c7-3-6-4-10-1-2-11(8,9)5-6/h6H,1-5,7H2

InChI Key

SUYVCTDAYDHIKE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(CO1)CN

Origin of Product

United States

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